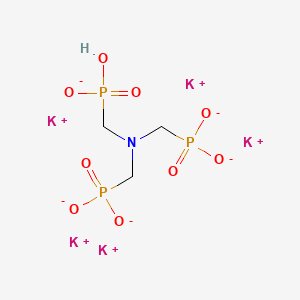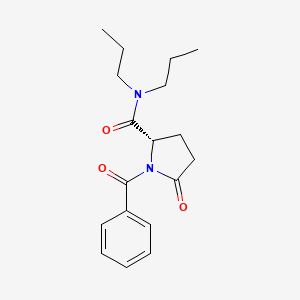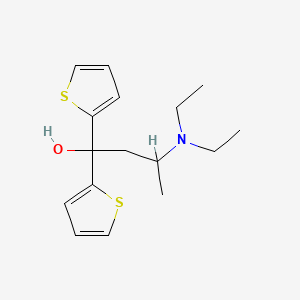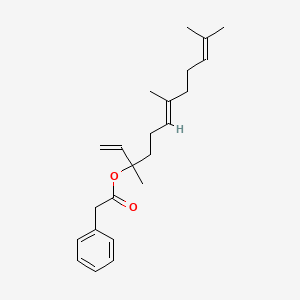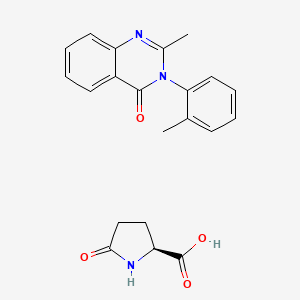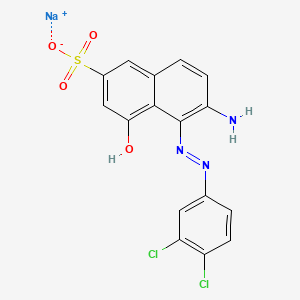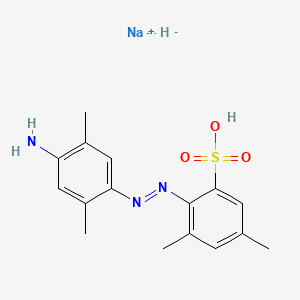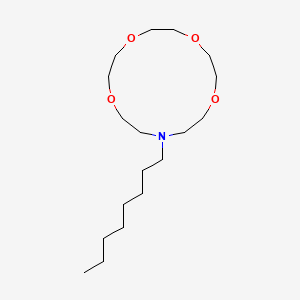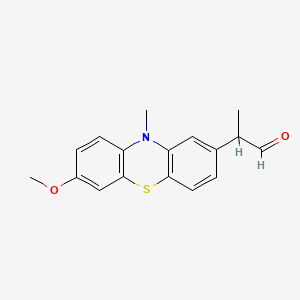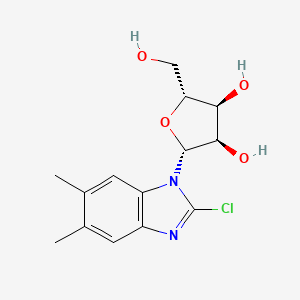
2-Chloro-5,6-dimethyl-1-beta-D-ribofuranosylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a tubulin inhibitor that binds to tubulin in the region that overlaps with the colchicine site, inhibiting tubulin polymerization . This compound has shown promising results in various scientific research fields, particularly in cancer research.
準備方法
The synthesis of NSC 122332 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of NSC 122332 is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and amines.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound suitable for research and industrial applications.
化学反応の分析
NSC 122332 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, using reagents such as halides or amines. These reactions can lead to the formation of a wide range of derivatives with different properties.
科学的研究の応用
NSC 122332 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 122332 is used as a model compound for studying the mechanisms of tubulin inhibition and polymerization. It is also used in the development of new synthetic methods and reaction conditions.
Biology: In biological research, NSC 122332 is used to study the effects of tubulin inhibition on cell division and proliferation. It is particularly useful in cancer research, where it is used to investigate the mechanisms of action of tubulin inhibitors and their potential as anticancer agents.
Medicine: In medical research, NSC 122332 is being explored as a potential therapeutic agent for the treatment of cancer. Its ability to inhibit tubulin polymerization makes it a promising candidate for the development of new anticancer drugs.
Industry: In the industrial sector, NSC 122332 is used in the development of new materials and chemical processes. Its unique properties make it a valuable compound for various industrial applications.
作用機序
The mechanism of action of NSC 122332 involves its binding to tubulin, a protein that is essential for the formation of microtubules. By binding to tubulin, NSC 122332 inhibits the polymerization of tubulin into microtubules, which are critical for cell division and proliferation . This inhibition leads to the disruption of the mitotic spindle, ultimately resulting in cell cycle arrest and apoptosis. The molecular targets of NSC 122332 include the colchicine binding site on tubulin, which is responsible for its inhibitory effects.
類似化合物との比較
NSC 122332 is unique in its ability to bind to the colchicine site on tubulin and inhibit its polymerization. Similar compounds include:
Colchicine: A well-known tubulin inhibitor that binds to the same site as NSC 122332 and inhibits tubulin polymerization.
Vinblastine: Another tubulin inhibitor that binds to a different site on tubulin but also inhibits its polymerization.
Paclitaxel: A tubulin stabilizer that binds to a different site on tubulin and promotes its polymerization, leading to the stabilization of microtubules.
NSC 122332 stands out due to its unique binding site and mechanism of action, making it a valuable compound for scientific research and potential therapeutic applications .
特性
CAS番号 |
22423-14-9 |
|---|---|
分子式 |
C14H17ClN2O4 |
分子量 |
312.75 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(2-chloro-5,6-dimethylbenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H17ClN2O4/c1-6-3-8-9(4-7(6)2)17(14(15)16-8)13-12(20)11(19)10(5-18)21-13/h3-4,10-13,18-20H,5H2,1-2H3/t10-,11-,12-,13-/m1/s1 |
InChIキー |
PBPXFLSTTJFFOD-FDYHWXHSSA-N |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




